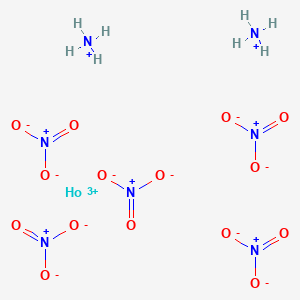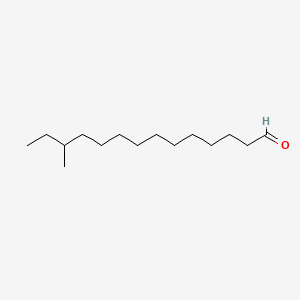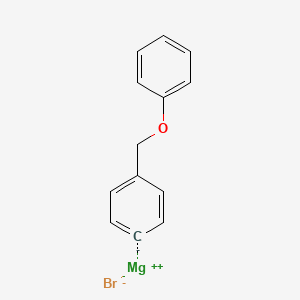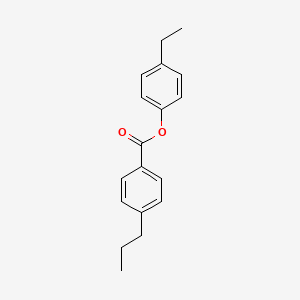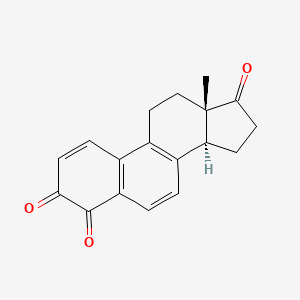
Equilenin-3,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Equilenin-3,4-quinone is a metabolite derived from equilenin, an estrogenic steroid produced by horses. It is a type of orthoquinone, which is formed through the metabolic oxidation of estrogens. This compound is known for its potential role in carcinogenic pathways, particularly in the context of breast cancer development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of equilenin-3,4-quinone typically involves the oxidation of equilenin. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-oxidation .
Industrial Production Methods
the process would likely involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
Equilenin-3,4-quinone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive species.
Reduction: Reduction reactions can convert it back to equilenin or other hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of more reactive quinone species.
Reduction: Conversion to equilenin or hydroquinone derivatives.
Substitution: Formation of substituted quinone derivatives.
Scientific Research Applications
Equilenin-3,4-quinone has several scientific research applications:
Chemistry: Used as a model compound to study quinone reactivity and mechanisms.
Biology: Investigated for its role in DNA damage and repair mechanisms.
Medicine: Studied for its potential involvement in carcinogenic pathways, particularly in breast cancer.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
Equilenin-3,4-quinone exerts its effects through the formation of depurinating adducts with DNA. This process involves the initial Michael addition of the quinone to purine nucleosides, followed by depurination and the formation of a stable adduct. These adducts can lead to point mutations and potentially contribute to cancer development .
Comparison with Similar Compounds
Equilenin-3,4-quinone is similar to other estrogenic quinones such as estrone-3,4-quinone and equilin-3,4-quinone. it is unique in its degree of unsaturation in the sterane ring “B”, which affects its reactivity and potential carcinogenicity .
List of Similar Compounds
- Estrone-3,4-quinone
- Equilin-3,4-quinone
Properties
CAS No. |
170473-80-0 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(13S,14S)-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,4,17-trione |
InChI |
InChI=1S/C18H16O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h2-4,6,14H,5,7-9H2,1H3/t14-,18-/m0/s1 |
InChI Key |
UQLMCUUQDJGQRD-KSSFIOAISA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=O)C4=O |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=O)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


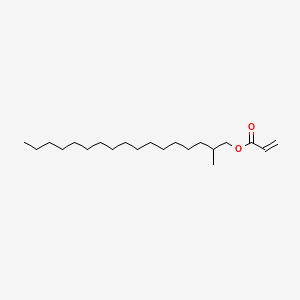
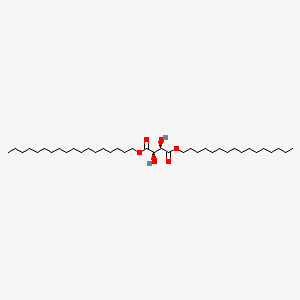
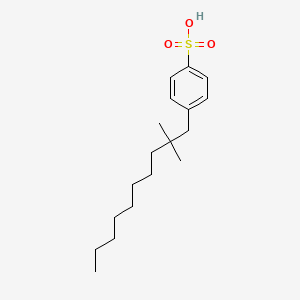
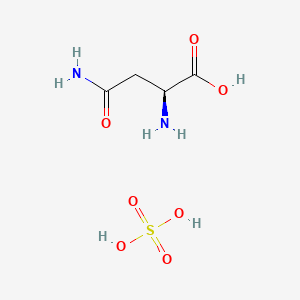

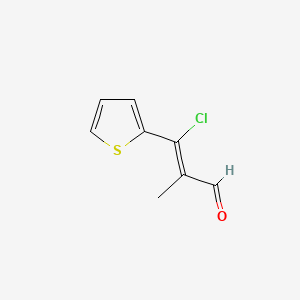
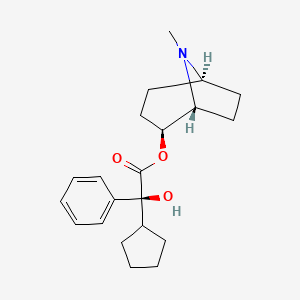
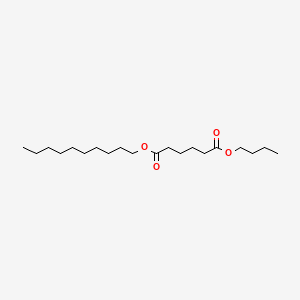

![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
